An In-depth Technical Guide to 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS: 84255-21-0)
An In-depth Technical Guide to 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS: 84255-21-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. As a derivative of the versatile imidazole scaffold, it serves as a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, established synthetic routes, and analytical methods. While specific biological data for this compound is limited in publicly available literature, this document also explores the known biological activities of closely related imidazole-4-carboxylic acid derivatives to highlight potential areas of therapeutic investigation.
Chemical and Physical Properties
2-Ethyl-1H-imidazole-4-carboxylic acid is a weak organic acid.[1] Its chemical structure consists of an imidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities suggests that the molecule's ionization state is pH-dependent.[1]
| Property | Value | Source |
| CAS Number | 84255-21-0 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Boiling Point | 447.29 °C | [1][2] |
| Storage Temperature | 2-8°C | N/A |
Synthesis
The primary and most direct method for the synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid involves the hydrolysis of its corresponding ester precursor, ethyl 2-ethyl-1H-imidazole-4-carboxylate.[2] This is a standard transformation in organic synthesis.
Experimental Protocol: Hydrolysis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
While a specific protocol for the 2-ethyl derivative is not detailed in the available literature, a general procedure for the hydrolysis of ethyl imidazole-4-carboxylates can be adapted. This typically involves heating the ester in the presence of a strong base, such as potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH) solution (e.g., 2M)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solution (e.g., 2M)
-
Ethanol (optional, as a co-solvent)
-
Distilled water
Procedure:
-
Dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate in an aqueous or aqueous-ethanolic solution of potassium hydroxide. A common mass ratio of ester to a 2% KOH solution is approximately 1:2.5.[5]
-
Heat the reaction mixture. A temperature of around 30°C has been cited for similar hydrolyses.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly add sulfuric or hydrochloric acid to the reaction mixture with stirring until the pH reaches approximately 1-2.[5] This will protonate the carboxylate and cause the product to precipitate.
-
Collect the precipitated 2-Ethyl-1H-imidazole-4-carboxylic acid by filtration.
-
Wash the solid with cold distilled water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Caption: Synthetic workflow for 2-Ethyl-1H-imidazole-4-carboxylic acid.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid.
Experimental Protocol: Reverse-Phase HPLC
A reverse-phase HPLC method with the following conditions has been described:[4][6]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
Note: For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4][6]
This method is scalable and can be adapted for preparative separation to isolate impurities.[4][6] It is also suitable for pharmacokinetic studies.[4][6]
Caption: Workflow for the HPLC analysis of the target compound.
Biological Activity and Potential Applications
Known Activities of Imidazole-4-Carboxylic Acid Derivatives
-
Antibacterial Activity: Derivatives of 2-ethyl-1H-imidazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some analogues showing minimum inhibitory concentration (MIC) values in the nanomolar range.[2]
-
Antiplatelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides have been identified as antiplatelet agents, acting as PAF antagonists, COX-1 inhibitors, or ADP antagonists.
-
Metallo-β-Lactamase Inhibition: 1H-imidazole-2-carboxylic acid derivatives have been identified as core structures for the development of inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
-
Antiviral Activity: Esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids have shown inhibitory activity against orthopoxviruses, including the vaccinia virus.
-
Anticancer Activity: Various imidazole-based compounds have been investigated for their potential as anticancer agents.
Caption: Logical relationship of the core scaffold to potential activities.
Conclusion and Future Directions
2-Ethyl-1H-imidazole-4-carboxylic acid is a readily accessible synthetic building block with physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. While direct biological data is currently lacking, the extensive research on related imidazole-4-carboxylic acid derivatives strongly suggests that this compound and its future derivatives could exhibit valuable pharmacological properties. Further investigation into the biological activities of 2-Ethyl-1H-imidazole-4-carboxylic acid is warranted, particularly in the areas of infectious diseases and oncology. Screening this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, would be a logical next step in elucidating its therapeutic potential.
References
- 1. 2-Ethyl-1H-imidazole-4-carboxylic acid | 84255-21-0 | JDA25521 [biosynth.com]
- 2. 2-Ethyl-1H-imidazole-4-carboxylic acid | 84255-21-0 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Ethyl-1H-imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 5. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 6. Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]





